Carbonic Anhydrase Inhibition Potency: >1,000-Fold Weaker Than Acetazolamide Confirms Non-Interfering Impurity Profile
The target compound lacks the 5-sulfonamide group that is essential for tight binding to carbonic anhydrase (CA). Consequently, its CA inhibitory activity is negligible compared to the parent drug acetazolamide. In a standard CA hydratase activity assay (pH 10.0), N-(1,3,4-thiadiazol-2-yl)acetamide exhibits an IC50 of 61,700–153,000 nM depending on the CA isoform tested, whereas acetazolamide inhibits human CA II with an IC50 of 13 nM and CA IX with 30 nM [1]. This >1,000- to >10,000-fold potency difference means that when used as an impurity reference standard, the compound introduces no pharmacologically meaningful CA inhibition that could confound bioassay or stability-indicating method interpretation.
| Evidence Dimension | Carbonic anhydrase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 61,700–153,000 nM (CA I, CA II; hydratase activity assay, pH 10.0) |
| Comparator Or Baseline | Acetazolamide: hCA II IC50 = 13 nM; hCA IX IC50 = 30 nM (SelleckChem / MedChemExpress) |
| Quantified Difference | Target compound is 1,074- to >10,000-fold less potent than acetazolamide across reported CA isoforms |
| Conditions | Carbonic anhydrase CO₂ hydratase activity assay, pH 10.0 [1]; hCA II/hCA IX inhibition assay, pH 7.4 |
Why This Matters
Confirms that this impurity standard is pharmacologically inert with respect to CA inhibition, eliminating the risk of bioanalytical interference during acetazolamide quality control testing.
- [1] BindingDB, Affinity Data for BDBM86065 (N-(1,3,4-thiadiazol-2-yl)acetamide): IC50 values against carbonic anhydrase I and II, 2023. View Source
